![molecular formula C10H8ClNO2S B3041732 Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate CAS No. 35212-87-4](/img/structure/B3041732.png)

Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate

Übersicht

Beschreibung

“Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C10H8ClNO2S . It is a solid substance and is used as an organic synthesis intermediate .

Synthesis Analysis

The synthesis of “this compound” involves several steps. The compound can be synthesized via a diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes . Another method involves a [3+2] cycloaddition reaction . More detailed synthesis procedures can be found in the referenced papers .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H8ClNO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can involve multiple steps . For example, one reaction involves the use of 2-fluoro-5-(trifluoromethyl)benzonitrile, methyl thioglycolate, and triethylamine .Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 241.7 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

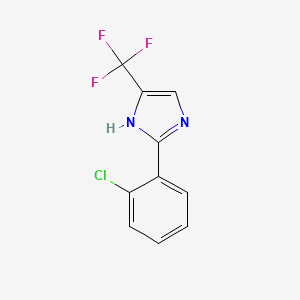

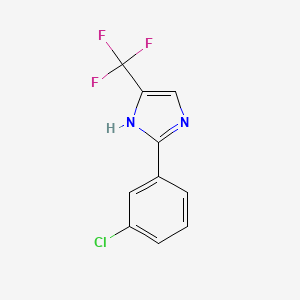

- Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate and its derivatives have been studied for their potential in synthesis and characterization of various compounds. Sedlák et al. (2008) explored the preparation of carboxamides and their conversion to 4,5-dihydro-1H-imidazol-5-ones, examining the possibility of substituting the 3-chlorine substituent with piperidine (Sedlák, Drabina, Lánský, & Svoboda, 2008).

Reactions and Transformations

- The compound has been utilized in various chemical reactions and transformations. Ried et al. (1981) demonstrated its reaction with cyclohexylcarbodiimide to produce benzothienooxazines and its conversion to 3-amino-derivatives and ring-opened products (Ried, Oremek, & Guryn, 1981). Chapman et al. (1972) also investigated its transformation into amino-, guanidino-, and ureido-compounds (Chapman, Clarke, & Manolis, 1972).

Crystal Structure Analysis

- The crystal structure of related compounds has been studied to understand their molecular arrangement. Vasu et al. (2004) analyzed the structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate, emphasizing intra- and intermolecular hydrogen bonds (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).

Antimicrobial and Analgesic Activity

- Some derivatives have been synthesized for potential biological applications. Kumara et al. (2009) synthesized benzo[b]thiophene substituted carbamates, ureas, semicarbazides, and pyrazoles, and screened them for antimicrobial and analgesic activities (Kumara, Mahadevan, Harishkumar, Padmashali, & Naganagowda, 2009).

Supramolecular Chemistry

- Wakabayashi et al. (2014) prepared a supramolecular heterocyclic host complex using 3-chlorobenzo[b]thiophene-2-carboxylic acid and explored its guest release properties (Wakabayashi, Amako, Tabata, Kuroda, & Imai, 2014).

Nucleophilic Reactions

- The nucleophilic reactions of this compound have also been a subject of study. Udre and Voronkov (1972) investigated its reactions with various reagents, leading to the formation of monosubstituted derivatives (Udre & Voronkov, 1972).

Safety and Hazards

“Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate” is classified as a warning substance . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Zukünftige Richtungen

Thiophene and its derivatives, including “Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate”, show interesting applications in the field of medicinal chemistry . They are effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Wirkmechanismus

Target of Action

Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate is a compound that has shown potential in the development of inhibitors of kinase targets . These targets include the LIMK protein family , PIM-kinases , and MAPK-2 kinase (MK2) . These kinases play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis .

Mode of Action

The compound interacts with its kinase targets by binding to their active sites, thereby inhibiting their activity . This interaction results in changes in the phosphorylation status of the kinases’ substrates, which can lead to alterations in various cellular processes .

Biochemical Pathways

The inhibition of these kinases affects multiple biochemical pathways. For instance, the inhibition of LIMK1 can disrupt actin polymerization, which is crucial for cell motility . Similarly, the inhibition of PIM-kinases and MK2 can affect various signaling pathways involved in cell growth and survival .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption . The compound is also an inhibitor of several cytochrome P450 enzymes, which could affect its metabolism .

Result of Action

The inhibition of the aforementioned kinases by this compound can lead to various molecular and cellular effects. For instance, the disruption of actin polymerization can prevent the metastatic potential of tumor cells where LIMK is over-expressed . The inhibition of PIM-kinases and MK2 can also lead to the suppression of cell growth and induction of apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability of the compound and ensure its efficacy .

Eigenschaften

IUPAC Name |

methyl 3-amino-6-chloro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXWNCOUMITXRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401159979 | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401159979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35212-87-4 | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35212-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401159979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine](/img/structure/B3041671.png)